molecular formula C8H9ClN2O B2553294 6-(Aminomethyl)benzoxazole Hydrochloride CAS No. 1956341-07-3

6-(Aminomethyl)benzoxazole Hydrochloride

Cat. No. B2553294
M. Wt: 184.62
InChI Key: GATYUJKCJILUIW-UHFFFAOYSA-N
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Description

6-(Aminomethyl)benzoxazole hydrochloride is a compound that is structurally related to benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole, a five-membered ring with an oxygen and a nitrogen atom. The aminomethyl group at the 6-position indicates the presence of an amino group attached to a methyl group, which is bonded to the benzene ring of the benzoxazole structure.

Synthesis Analysis

The synthesis of benzoxazole derivatives can involve various methods, including condensation reactions and cyclization processes. For instance, the synthesis of 6-amino-2-phenylbenzothiazole derivatives, which are structurally similar to benzoxazole derivatives, involves condensation reactions of substituted benzaldehydes with 2-amino-5-nitrothiophenol, followed by reduction and hydrochloride salt formation . Another related synthesis involves the Gould-Jacobs reaction, where 6-amino-2-substituted benzoxazoles react with ethoxymethylene compounds to form substitution products that can undergo thermal cyclization to yield various annelated derivatives .

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be determined using spectroscopic methods and X-ray crystallography. For example, the crystal structure of 6-(N-isopropyl)amidino-2-methylbenzothiazole hydrochloride monohydrate, a compound with a similar benzothiazole core, was determined by X-ray analysis, revealing the bond distances and angles as well as the orientation of substituents around the benzothiazole ring .

Chemical Reactions Analysis

Benzoxazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. For example, the amino group can act as a nucleophile in substitution reactions, while the benzoxazole ring can engage in electrophilic aromatic substitution. The synthesis of benzoxazole sulfanilamide derivatives involves the reaction of 2-aminobenzoxazole with sulfochlorides, followed by alkaline hydrolysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives, such as solubility, melting point, and fluorescence behavior, can be influenced by the nature and position of substituents on the benzoxazole core. For instance, the synthesis and electron spectra of 2,6-bis(p-aminophenyl)benzo[1,2-d;5,4-d']bisoxazole revealed that it is a fluorescent material with a large Stokes shift . Additionally, the thermal analysis of 2,6-di(p-aminophenyl)benzo-[1,2-d;5,4-d']bisoxazoles indicated a high melting point and initial decomposition temperature, suggesting thermal stability .

Scientific Research Applications

  • Medicinal Chemistry

    • Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .
    • It has been extensively used as a starting material for different mechanistic approaches in drug discovery .
    • The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
  • Pharmacological Activities

    • Benzoxazole is an attractive scaffold in medicinal chemistry due to its diverse biological applications .
    • From 2016 to 2023, a plethora of benzoxazole derivatives have been synthesized and evaluated for their pharmacological activities .
    • The synthesized derivatives emphasize their interactions with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders .
  • Synthetic Strategies

    • Benzoxazole has been extensively used as a starting material for different mechanistic approaches in drug discovery .
    • There has been a large upsurge in the synthesis of benzoxazole via different pathways .
    • A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .
  • Bioactive Benzoxazoles

    • Many natural and synthetic benzoxazole-containing compounds exhibit a wide range of biological activities including antimicrobial, antitumour, antioxidant, antiviral, antitubercular, and anthelmintic properties .
    • The benzoxazole skeleton also forms the active component in many marketed drugs such as in the non-steroidal anti-inflammatory drug, funoxaprofen, the antibiotics calcimycin, the antibacterial boxazomycin B, and the muscle-relaxant chlorzoxazone .
    • Consequently, benzoxazoles continue to play an essential role in drug development .
  • Chemical Industry

    • Benzoxazole and its derivatives are used in the chemical industry for the synthesis of various compounds .
    • They are used as starting materials in different mechanistic approaches in drug discovery .
    • They have been extensively used in the synthesis of benzoxazole via different pathways .
  • Functional Materials

    • The benzoxazole structure is present in a wide range of functional materials .
    • The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets .
    • The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Safety And Hazards

The compound is classified under GHS07 and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

Future Directions

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery . The future development trend and prospect of the synthesis of benzoxazoles are expected to continue to evolve, with a focus on green chemistry and eco-friendly pathways .

properties

IUPAC Name

1,3-benzoxazol-6-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O.ClH/c9-4-6-1-2-7-8(3-6)11-5-10-7;/h1-3,5H,4,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GATYUJKCJILUIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CN)OC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Aminomethyl)benzoxazole Hydrochloride

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